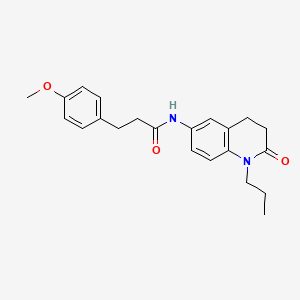
3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 941910-33-4 |
| Molecular Formula | C22H26N2O3 |
| Molecular Weight | 366.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to act as a partial agonist at certain G protein-coupled receptors (GPCRs), specifically influencing the muscarinic acetylcholine receptors (mAChRs) and dopamine receptors (D4R) .
Biased Agonism
Research indicates that this compound exhibits biased signaling properties. It activates G_i protein pathways while inhibiting β-arrestin2 recruitment, which is significant for developing drugs with fewer side effects .
Anticancer Properties
Preliminary studies suggest that derivatives of the tetrahydroquinoline scaffold may possess anticancer activity. For instance, compounds similar to the one have demonstrated efficacy in inhibiting growth in various cancer cell lines. These effects are believed to be mediated through apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The compound's interaction with dopaminergic pathways suggests potential applications in treating neurodegenerative diseases and psychiatric disorders. The selective activity on D4R over D2R and D3R may lead to fewer side effects commonly associated with antipsychotic medications .
Case Studies and Research Findings
- Study on Biased Agonism : A study highlighted the biased behavior of related compounds at mAChRs, suggesting that modifications in structure could enhance selectivity and efficacy .
- Anticancer Activity : In vitro studies showed that related compounds inhibited the proliferation of cancer cells by inducing apoptosis. These findings support further exploration into the therapeutic potential of such compounds in oncology .
- Neuropharmacology : Research indicates that derivatives exhibit promising results in models of Parkinson's disease by modulating dopaminergic signaling pathways .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-14-24-20-11-8-18(15-17(20)7-13-22(24)26)23-21(25)12-6-16-4-9-19(27-2)10-5-16/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEYICALHHPNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













